molecular formula C13H8N6S B2473506 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide CAS No. 477853-41-1

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide

Cat. No.: B2473506
CAS No.: 477853-41-1
M. Wt: 280.31
InChI Key: GGVOSPMDPLDINE-UHFFFAOYSA-N
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Description

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide is a heterocyclic compound that combines the structural features of pyrimidine, triazole, and quinoxaline. This compound is of significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .

Scientific Research Applications

Properties

IUPAC Name

4-pyrimidin-2-ylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6S/c1-2-5-10-9(4-1)17-12(11-18-16-8-19(10)11)20-13-14-6-3-7-15-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVOSPMDPLDINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)SC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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